2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE
Overview
Description
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE is a complex organic compound that features an indole core, a chlorobenzyl group, and a benzodioxin moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the Claisen–Schmidt condensation reaction, which can be carried out using ultrasound-assisted or solvent-free conditions. For instance, the reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes in the presence of a base like KOH in 1,4-dioxane can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to avoid hazardous solvents and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole oxides, while reduction can produce various indole derivatives.
Scientific Research Applications
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors, exerting various biological effects. The exact pathways and targets depend on the specific biological activity being studied, but they often involve modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1′S)-1-(2-Chlorobenzyl)-1′-(hydroxymethyl)-7′-methoxy-1′,9-dihydrospiro[azetidine-3,4′-β[carbolin]-2′(3′H)-yl]ethanone
- 1-[(1′R)-1-(4-Chlorobenzyl)-1′-(hydroxymethyl)-7′-methoxy-9′-methyl-1-spiro[azetidine-3,4′-[4H]pyrido[3,4-b]indol]-2′(3′H)-yl]ethanone
Uniqueness
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the benzodioxin moiety, in particular, differentiates it from other indole derivatives and contributes to its unique properties.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c26-17-7-5-16(6-8-17)14-28-15-20(19-3-1-2-4-21(19)28)24(29)25(30)27-18-9-10-22-23(13-18)32-12-11-31-22/h1-10,13,15H,11-12,14H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBODFKTFONFEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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